molecular formula C10H17NO4 B1434263 (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 162129-55-7

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No. B1434263
M. Wt: 215.25 g/mol
InChI Key: JYDFYTQQOAHATE-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 . It is not intended for human or veterinary use and is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES code: O=C(OC)[C@H]1C@H©C)=O)C1 . This code provides a text representation of the compound’s structure, including the stereochemistry.

Scientific Research Applications

Synthesis and Stereochemistry

  • Facile Synthesis : A study by Jiménez et al. (2001) demonstrated the enantiomerically pure synthesis of (2R,3R)- and (2S,3S)-1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids, achieved through the resolution of a racemic precursor, highlighting the efficiency and stereoselectivity of the cyclopropanation process (Jiménez et al., 2001).

  • Stereoselective Synthesis : Meiresonne et al. (2012) accomplished the stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, starting from β-benzyl N-(tert-butoxycarbonyl)aspartate. This research underscores the utility of chiral pool synthesis in producing novel trans-β-ACC derivatives (Meiresonne et al., 2012).

Crystal and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, was determined by X-ray analysis in a study by Cetina et al. (2003). This research provided insights into the conformational analysis and intermolecular interactions of cyclopropane amino acids (Cetina et al., 2003).

Biological Applications

  • Conformationally Restricted Histamine Analogues : Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane structures. This research shows the potential of cyclopropane rings in modifying the biological activity of molecules (Kazuta et al., 2002).

Chemical Synthesis and Applications

  • Building Blocks for Amino Acids : Limbach et al. (2009) demonstrated that Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate serves as a versatile building block for creating new cyclopropyl-containing amino acids. This highlights the molecule's significance in synthesizing complex amino acid structures (Limbach et al., 2009).

  • Synthesis of Iprodione Analogues : Research by Brackmann et al. (2005) on the synthesis of spirocyclopropanated analogues of Iprodione showcases the application of Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in creating novel compounds with potential agricultural applications (Brackmann et al., 2005).

  • Enzyme-Mediated Synthesis : Aurell et al. (2014) highlighted the use of enzyme-catalyzed reactions in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, demonstrating an advanced application of this compound in enzymatic synthesis (Aurell et al., 2014).

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure . Always follow appropriate safety protocols when handling chemical substances.

Future Directions

The future directions for this compound would likely depend on the results of ongoing research. As it is used for research purposes, further studies could potentially uncover new applications or provide more information on its properties .

properties

IUPAC Name

methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFYTQQOAHATE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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